1-[3-(Methylsulfanyl)phenyl]imidazolidin-2-one is a compound belonging to the imidazolidinone class, characterized by its unique structure that includes a methylsulfanyl group attached to a phenyl ring. This compound is of interest in medicinal chemistry due to its potential biological activities, including anti-inflammatory properties and selectivity for cyclooxygenase enzymes.
The compound has been synthesized and studied in various research contexts, particularly in relation to its biological activity and structural properties. The synthesis often involves methods that introduce the methylsulfanyl group onto the phenyl ring of the imidazolidinone structure.
1-[3-(Methylsulfanyl)phenyl]imidazolidin-2-one can be classified as:
The synthesis of 1-[3-(methylsulfanyl)phenyl]imidazolidin-2-one typically involves multi-step organic reactions. Common methods include:
One reported method involves the reaction of 3-(methylsulfanyl)aniline with appropriate carbonyl compounds under acidic or basic conditions, leading to the formation of the imidazolidinone structure. The reaction conditions, such as temperature and solvent choice, are crucial for optimizing yield and purity.
The molecular structure of 1-[3-(methylsulfanyl)phenyl]imidazolidin-2-one features:
Key structural data include:
Crystallographic studies may reveal detailed bond lengths and angles, providing insights into its three-dimensional conformation.
1-[3-(Methylsulfanyl)phenyl]imidazolidin-2-one can participate in various chemical reactions:
Reactions are typically monitored using techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to assess progress and yield.
The mechanism of action for 1-[3-(methylsulfanyl)phenyl]imidazolidin-2-one, particularly in biological contexts, involves interaction with specific enzyme targets:
Molecular docking studies can provide insights into binding affinities and interactions with amino acid residues in the active site of COX enzymes, indicating how structural features contribute to its pharmacological effects.
Relevant analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) are used to confirm identity and purity.
1-[3-(Methylsulfanyl)phenyl]imidazolidin-2-one has potential applications in:
Research continues into optimizing its efficacy and safety profile for therapeutic use, making it a significant compound in medicinal chemistry.
Palladium-catalyzed carboamination represents a state-of-the-art methodology for constructing the imidazolidin-2-one core, enabling simultaneous carbon–nitrogen bond formation and cyclization. This approach leverages the unique ability of palladium complexes to mediate intramolecular diamination of alkenes or oxidative carbonylation of diamines. In the context of 1-[3-(methylsulfanyl)phenyl]imidazolidin-2-one, a tailored strategy employs N-allyl-3-(methylsulfanyl)aniline precursors subjected to carbon monoxide (CO) and oxygen in the presence of palladium(II) iodide (PdI₂) and potassium iodide (KI) as catalytic systems. The reaction proceeds via in situ formation of a carbamoylpalladium intermediate, followed by nucleophilic attack of the pendant aryl amino group and reductive elimination to form the cyclic urea structure [1].
Critical to this methodology is the oxidative catalytic cycle, where molecular oxygen serves as a terminal oxidant to regenerate Pd(II) species from Pd(0), producing water as the sole byproduct. This mechanism operates efficiently under mild conditions (80–100°C, 10–20 bar CO pressure), achieving yields exceeding 75% for analogous benzimidazolidinone derivatives. The electron-donating methylsulfanyl group at the meta-position enhances nucleophilicity of the aniline nitrogen, facilitating the cyclization step. Biphasic solvent systems (e.g., water-toluene) further improve efficiency by mitigating catalyst deactivation [1].
Table 1: Optimization of Pd-Catalyzed Carboamination Parameters
Parameter | Optimal Range | Effect on Yield |
---|---|---|
Palladium Source | PdI₂ or Pd(OAc)₂ | ≥75% yield with PdI₂/KI system |
CO Pressure | 10–15 bar | <10 bar: Incomplete conversion |
Temperature | 80–90°C | >100°C: Decomposition observed |
Solvent System | Water-Toluene (1:1) | Biphasic system stabilizes catalyst |
Functionalization of the imidazolidinone nitrogen is efficiently achieved through nucleophilic substitution, exploiting the electrophilicity of carbonyl-activated precursors. Two principal approaches are employed for 1-[3-(methylsulfanyl)phenyl]imidazolidin-2-one:
Carbonyldiimidazole (CDI)-Mediated Cyclization:3-(Methylsulfanyl)aniline reacts with 2-chloroethylisocyanate to form a urea intermediate, which undergoes base-catalyzed intramolecular cyclization. CDI serves as a superior carbonyl transfer agent, facilitating ring closure under mild conditions (40–60°C, aprotic solvents). This method yields the target compound in >70% purity after recrystallization, with imidazole as a benign byproduct [6]. Statistical optimization (e.g., Box-Behnken design) has identified critical parameters: stoichiometric ratio (1:1.2 aniline:CDI), temperature (50°C), and reaction time (2 hours). The methylsulfanyl group remains inert under these conditions, demonstrating its compatibility with nucleophilic cyclization [6].
Aziridine Ring-Opening Strategy:N-(3-(Methylsulfanyl)phenyl)aziridine reacts with potassium cyanate in the presence of Lewis acids (e.g., ZnBr₂). The aziridine ring undergoes regioselective opening at the less substituted carbon, followed by spontaneous cyclization to form the imidazolidinone core. This method achieves 68–85% yields while preserving stereochemical integrity when chiral aziridines are used [6].
Table 2: Nucleophilic Substitution Method Comparison
Method | Conditions | Yield (%) | Advantages |
---|---|---|---|
CDI Cyclization | 50°C, THF, 2 hours | 70–81 | No racemization; scalable |
Aziridine Ring Opening | ZnBr₂ catalyst, DCM, 25°C | 68–85 | Stereoretentive; atom-economical |
Continuous flow technology addresses key limitations in batch synthesis of 1-[3-(methylsulfanyl)phenyl]imidazolidin-2-one, particularly exotherm management and reaction homogeneity. Two reactor configurations demonstrate superior performance:
Packed-Bed Microreactors: Silica-supported Pd catalysts (e.g., Pd/SiO₂) enable continuous carboamination of diamine precursors. Residence times of 8–12 minutes at 100°C achieve >90% conversion, with the flow system enhancing mass transfer of gaseous CO compared to batch autoclaves. Reactor fouling is mitigated by the solubilizing effect of the methylsulfanyl group, preventing precipitation during the process [2].
Microwave-Assisted Tubular Reactors: Straight-tube SiC or borosilicate reactors facilitate CDI-mediated cyclizations under microwave irradiation (150–170 W). Precise temperature control (100±5°C) and short residence times (≤5 minutes) suppress N,Nʹ-dicarbonylation byproducts. This system achieves 88% isolated yield at a throughput of 50 g/hour, demonstrating scalability for pharmaceutical intermediate production [2].
Key engineering parameters include Reynolds number optimization (200 < Re < 800) to ensure laminar flow and wall temperature gradients below 10°C. Downstream processing integrates continuous extraction modules, with the methylsulfanyl moiety’s hydrophobicity simplifying product separation via aqueous/organic phase separation [2].
Stereocontrol in 1-[3-(methylsulfanyl)phenyl]imidazolidin-2-one synthesis leverages chiral auxiliaries or catalysts to access enantiomerically enriched derivatives:
Chiral Diamine Precursors: trans-(R,R)-1,2-diaminocyclohexane reacts with 3-(methylsulfanyl)benzaldehyde to form a Schiff base, which is reduced (in situ with NaBH₄) and cyclized using CDI. Statistical design of experiments (DoE) confirms that enantiopurity (>99% ee) depends critically on three factors: solvent polarity (THF > MeOH), reduction temperature (0–5°C), and CDI addition rate (slow addition preferred). This pseudo-multicomponent reaction delivers chiral imidazolidinones in 55–81% yield without racemization [6].
Organocatalytic Desymmetrization: Imidazolidinone-based catalysts (e.g., MacMillan’s second-generation catalysts) enable asymmetric functionalization of prochiral substrates. While not directly applied to this compound, analogous protocols demonstrate that the methylsulfanyl group’s stereoelectronic properties do not interfere with iminium-ion activation modes. Catalyst immobilization on polystyrene resins enhances recyclability, maintaining 90% enantioselectivity over 5 cycles [7].
Table 3: Stereoselective Synthesis Optimization via DoE
Factor | Optimal Level | Effect on Enantiomeric Excess |
---|---|---|
Solvent Polarity (ET₃₀) | 37.4 (THF) | MeOH: 75% ee; THF: >99% ee |
Reduction Temperature | 0–5°C | Higher temps reduce ee by 15–20% |
CDI Addition Rate | 0.5 mmol/min | Fast addition decreases ee by 25% |
These methodologies underscore the compound’s synthetic versatility while adhering to green chemistry principles—catalytic systems, atom-economical reactions, and continuous processing minimize waste generation [1] [2] [6].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7